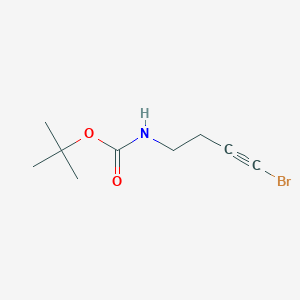
Tert-butyl (4-bromobut-3-yn-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(4-bromobut-3-yn-1-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 4-bromobut-3-yn-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate typically involves the reaction of 4-bromobut-3-yn-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromobut-3-yn-1-yl moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The alkyne group can be involved in oxidation and reduction reactions, forming different functional groups such as alkenes or alcohols.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(4-bromobut-3-yn-1-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs .
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-viral agents .
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be displaced by nucleophiles, while the alkyne group can participate in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4-chlorobut-3-yn-1-yl)carbamate
- tert-Butyl N-(4-iodobut-3-yn-1-yl)carbamate
Comparison:
- tert-Butyl N-(4-bromobut-3-yn-1-yl)carbamate is unique due to the presence of both a bromine atom and an alkyne group, which allows for a wider range of chemical reactions compared to its analogs.
- The bromine atom provides a good leaving group for substitution reactions, while the alkyne group offers opportunities for cycloaddition and coupling reactions .
Propriétés
Formule moléculaire |
C9H14BrNO2 |
|---|---|
Poids moléculaire |
248.12 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromobut-3-ynyl)carbamate |
InChI |
InChI=1S/C9H14BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h5,7H2,1-3H3,(H,11,12) |
Clé InChI |
SLXHIJJXFFHHMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


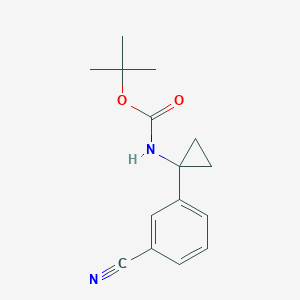
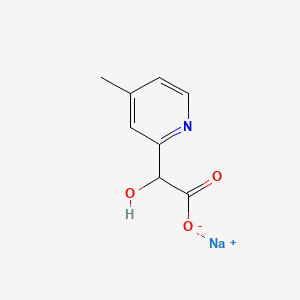
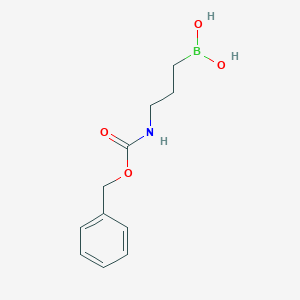
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)

![{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol](/img/structure/B13496488.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)
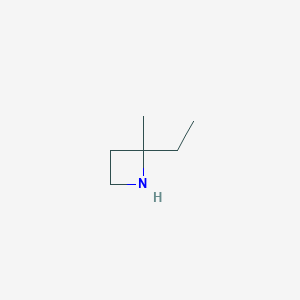
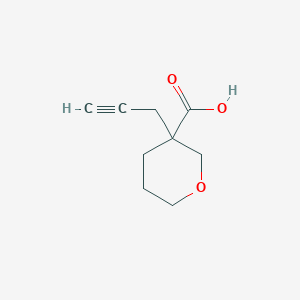
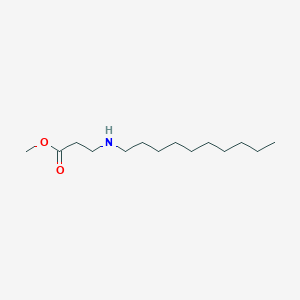
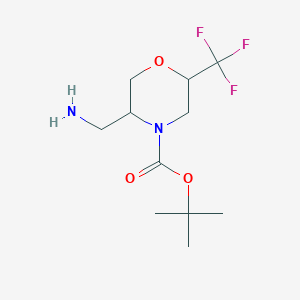
![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
